Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61971. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Reactivity and Synthesis
- Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is used in various condensation reactions. It has been utilized in the synthesis of chromanone and chromenone products under different reaction conditions (El‐Shaaer et al., 2014).
Crystal Structure Analysis
- The compound has been studied for its crystallization behavior in the monoclinic crystal system, providing insights into its molecular structure and intramolecular interactions (Rajnikant et al., 2011).
Role in Synthesis of Novel Compounds
- It plays a key role in the synthesis of various novel compounds, including 4-Hydroxy-2-pyridone (Chen et al., 2013), and has been used in the creation of functional derivatives and drug precursors (Dotsenko et al., 2019).
Application in Dyeing and Fabric Treatment
- This compound has applications in the synthesis of disperse dyes for fabric treatment. Its derivatives have been used to create dyes with good levelness and excellent fastness on fabrics like polyester and nylon 6.6 (Abolude et al., 2021).
Hydrogen-Bonded Supramolecular Structures
- This compound has been analyzed for its ability to form hydrogen-bonded supramolecular structures, contributing to the understanding of molecular interactions and assembly (Quesada et al., 2006).
Antibacterial Activity
- Research has been conducted on the antibacterial activity of its derivatives, although results indicated poor activity against human pathogens (Gezegen et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effectiveness.
Properties
IUPAC Name |
ethyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)8-6(2)5-7(3)11-9(8)12/h5H,4H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBUMXFWJBMWEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(NC1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289566 | |
Record name | Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16108-48-8 | |
Record name | 16108-48-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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